REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[CH:5]=[C:4]([CH3:12])[C:3]=1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22](OC)=[O:23].[BH4-].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].Cl>O1CCCC1.O>[OH:1][C:2]1[C:7]([O:8][CH3:9])=[C:6]([O:10][CH3:11])[CH:5]=[C:4]([CH3:12])[C:3]=1[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][OH:23] |f:1.2,3.4.5.6|
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Name
|
|
Quantity
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340 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
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Name
|
|
Quantity
|
10.7 L
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.7 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
881 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=CC(=C1OC)OC)C)CCCCCCCCCC(=O)OC
|
Name
|
|
Quantity
|
1.8 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
To the solution was added
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Type
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ADDITION
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Details
|
The solution was added dropwise to the above-mentioned suspension at a given rate in the course of 90 minutes, during which period the inner temperature of the reaction mixture
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
was kept at 25±2° C
|
Type
|
STIRRING
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Details
|
Then, the reaction mixture was stirred at the same temperature for further 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was subjected to extraction twice with 9 l each portion of toluene
|
Type
|
WASH
|
Details
|
washed with a 5% aqueous solution of sodium hydrogen carbonate (4.4 l)
|
Type
|
WASH
|
Details
|
by further washing with water (4.4 )
|
Type
|
CONCENTRATION
|
Details
|
The toluene layer was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC(=C1OC)OC)C)CCCCCCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.48 mol | |
AMOUNT: MASS | 805 g | |
YIELD: PERCENTYIELD | 99.2% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |